molecular formula C24H26Cl2N4O2S B11587770 2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate

2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate

Cat. No.: B11587770
M. Wt: 505.5 g/mol
InChI Key: IJELPUUNGZSKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while halogenation of the aromatic ring can produce various halogenated derivatives.

Scientific Research Applications

2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H26Cl2N4O2S

Molecular Weight

505.5 g/mol

IUPAC Name

2-[[1-(4-methylphenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-ylidene]amino]ethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C24H26Cl2N4O2S/c1-16-5-8-18(9-6-16)30-22(33)29-21(24(30)11-3-2-4-12-24)27-13-14-32-23(31)28-17-7-10-19(25)20(26)15-17/h5-10,15H,2-4,11-14H2,1H3,(H,28,31)(H,27,29,33)

InChI Key

IJELPUUNGZSKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC(=NCCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)C24CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.